Cas no 1369069-92-0 (4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine)

4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine is a heterocyclic amine featuring a fused cycloheptane-oxazole structure. This compound is of interest in synthetic and medicinal chemistry due to its rigid bicyclic framework, which serves as a versatile scaffold for the development of pharmacologically active molecules. The presence of the amine functional group at the 3-position allows for further derivatization, enabling the incorporation of this moiety into more complex structures. Its stability and synthetic accessibility make it a valuable intermediate for researchers exploring novel bioactive compounds, particularly in the design of enzyme inhibitors or receptor modulators. The compound's unique ring system may also contribute to enhanced binding affinity in target interactions.
4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine structure
1369069-92-0 structure
Product name:4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine
CAS No:1369069-92-0
MF:
MW:
CID:4594134

4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine

4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-702233-0.5g
4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine
1369069-92-0 95.0%
0.5g
$546.0 2025-03-12
A2B Chem LLC
AW48434-10g
4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine
1369069-92-0 95%
10g
$3201.00 2024-04-20
1PlusChem
1P01C7IQ-50mg
4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine
1369069-92-0 95%
50mg
$255.00 2023-12-22
1PlusChem
1P01C7IQ-2.5g
4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine
1369069-92-0 95%
2.5g
$1756.00 2023-12-22
A2B Chem LLC
AW48434-1g
4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine
1369069-92-0 95%
1g
$771.00 2024-04-20
A2B Chem LLC
AW48434-100mg
4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine
1369069-92-0 95%
100mg
$289.00 2024-04-20
A2B Chem LLC
AW48434-250mg
4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine
1369069-92-0 95%
250mg
$401.00 2024-04-20
Enamine
EN300-702233-0.1g
4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine
1369069-92-0 95.0%
0.1g
$241.0 2025-03-12
Enamine
EN300-702233-1.0g
4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine
1369069-92-0 95.0%
1.0g
$699.0 2025-03-12
Enamine
EN300-702233-10.0g
4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine
1369069-92-0 95.0%
10.0g
$3007.0 2025-03-12

Additional information on 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine

Introduction to 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine (CAS No. 1369069-92-0)

4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine is a structurally complex heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique pharmacophoric features. This compound belongs to the oxazole class of heterocycles, which are widely recognized for their biological activity and potential therapeutic applications. The presence of a cycloheptane ring fused with an oxazole moiety introduces a rigid scaffold that can be exploited for designing molecules with enhanced binding affinity and selectivity.

The chemical structure of 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine (CAS No. 1369069-92-0) features a seven-membered cycloheptane ring connected to an oxazole ring at the 3-position. The oxazole ring itself consists of an oxygen atom and two nitrogen atoms embedded within a six-membered aromatic system. This arrangement creates multiple sites for functionalization, making it a versatile scaffold for drug discovery efforts. The amine group at the 3-position of the oxazole ring further enhances its potential as a pharmacophore by allowing for hydrogen bonding interactions with biological targets.

In recent years, there has been growing interest in exploring the biological activities of 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine and its derivatives. The compound has been investigated for its potential role in modulating various biological pathways due to its unique structural features. One of the most promising areas of research has been its interaction with enzymes and receptors involved in inflammation and immune response. Preliminary studies have suggested that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Furthermore, the rigid bicyclic structure of 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine provides a stable platform for further chemical modifications aimed at optimizing pharmacokinetic properties and improving target specificity. Researchers have employed various synthetic strategies to introduce different substituents at strategic positions within the molecule. These modifications have led to the discovery of several novel analogs with enhanced potency and reduced toxicity compared to earlier versions.

The synthesis of 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine presents several challenges due to the complexity of its fused ring system. However, advances in synthetic methodologies have made it possible to access this compound in multi-step sequences with high yields and purity. Modern techniques such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations have been particularly useful in constructing the desired framework efficiently.

One notable application of 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-amine has been in the development of novel antimicrobial agents. The compound’s ability to interact with bacterial cell wall biosynthesis enzymes has been explored as a potential mechanism for combating resistant strains of pathogens. Initial screenings have shown promising results in vitro, indicating that further optimization could lead to effective treatments against multidrug-resistant bacteria.

The role of computational chemistry in understanding the behavior of 4H,5 H,6 H,7 H,8 H - cycloheptane [d ] [1, 2 ] oxazole - 3 - amine cannot be overstated。 Molecular modeling studies have provided valuable insights into how this compound interacts with biological targets at the atomic level。 These studies have helped identify key binding pockets and residues that are critical for its activity, guiding medicinal chemists in designing more potent derivatives.

Recent advances in biocatalysis have also opened new avenues for exploring the potential of 4 H ,5 H ,6 H ,7 H ,8 H - cycloheptane [ d ] [ 1 , 2 ] oxazole - 3 - amine 。 Enzyme-mediated transformations have allowed for selective functionalization of the molecule, enabling access to previously inaccessible derivatives。 This approach has not only improved synthetic efficiency but also led to the discovery of novel compounds with unique biological profiles.

The future prospects for 4 H ,5 H ,6 H ,7 H ,8 H - cycloheptane [ d ] [ 1 , 2 ] oxazole - 3 - amine are exciting and multifaceted。 Continued research efforts are expected to yield more refined insights into its mechanism of action and expand its therapeutic applications。 Collaborative efforts between synthetic chemists, biochemists, and pharmacologists will be crucial in translating these findings into clinical reality.

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